molecular formula C6H5NO2S B8769936 (2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

(2E)-3-(1,3-thiazol-2-yl)prop-2-enoic acid

Cat. No. B8769936
M. Wt: 155.18 g/mol
InChI Key: PIWFCOHMNRSNNY-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Mix and suspend 3-thiazol-2-yl-acrylic acid (580 mg, 3.74 mmol) and 5% Pd/C (270 mg) in ethanol (200 mL). Purge the mixture with nitrogen. Then purge with hydrogen for 30 minutes and stir under 1 atmosphere of hydrogen for 6 hours. Filter the reaction mixture through Celite® and wash the filter cake with additional ethanol. Concentrate the filtrate to afford 550 mg (94%) of 3-thiazol-2-yl-propionic acid as a white solid. MS: m/e=158 (MH+).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
270 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]=[CH:7][C:8]([OH:10])=[O:9]>C(O)C.[Pd]>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][CH2:7][C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
S1C(=NC=C1)C=CC(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
270 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stir under 1 atmosphere of hydrogen for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Mix
CUSTOM
Type
CUSTOM
Details
Purge the mixture with nitrogen
CUSTOM
Type
CUSTOM
Details
Then purge with hydrogen for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
WASH
Type
WASH
Details
wash the filter cake with additional ethanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
S1C(=NC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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